molecular formula C16H19F3N4O2 B11825069 (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one

(R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one

Cat. No.: B11825069
M. Wt: 356.34 g/mol
InChI Key: ZHVHMZBGAZDUQG-UONOGXRCSA-N
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Description

®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a complex organic compound featuring an azido group, a trifluoromethyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where an azido group is introduced to a suitable precursor. The trifluoromethyl group can be incorporated using radical trifluoromethylation techniques . The oxazolidinone ring is often formed through cyclization reactions involving appropriate amine and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Flow microreactor systems can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for bioactive molecules. The azido group is particularly useful for click chemistry applications, enabling the labeling and tracking of biomolecules .

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one depends on its application. In biological systems, the azido group can undergo bioorthogonal reactions, enabling the selective modification of biomolecules without interfering with native biological processes. The trifluoromethyl group can interact with various molecular targets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is unique due to its combination of an azido group, a trifluoromethyl group, and an oxazolidinone ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

IUPAC Name

(5R)-5-[(1S)-1-azido-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H19F3N4O2/c1-10(2)8-23-9-14(25-15(23)24)13(21-22-20)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14H,7-9H2,1-2H3/t13-,14+/m0/s1

InChI Key

ZHVHMZBGAZDUQG-UONOGXRCSA-N

Isomeric SMILES

CC(C)CN1C[C@@H](OC1=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-]

Canonical SMILES

CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-]

Origin of Product

United States

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